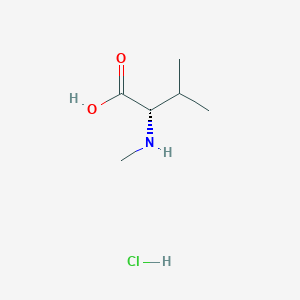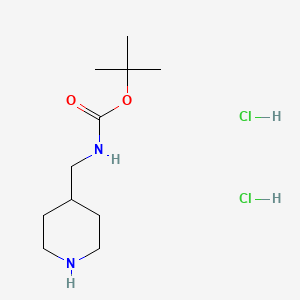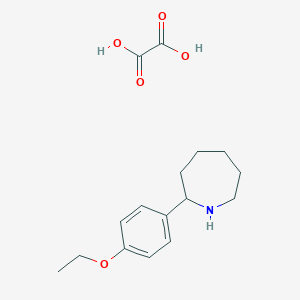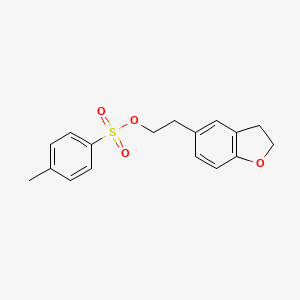
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H18O4S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 4-methylbenzenesulfonate, has shown significant implications in DNA binding and anticancer activity. These complexes were found to interact with DNA and possess the potential to cause cell death primarily through apoptosis in human tumor cells, such as colon adenocarcinoma and leukemia T lymphocytes. The nature of the sulfonamide derivative was crucial in determining the DNA interaction and consequent biological effects (González-Álvarez et al., 2013).
Synthesis Techniques
A novel electrochemical method was developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues, demonstrating an innovative approach in the chemical synthesis involving 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate derivatives (Senboku, Michinishi, & Hara, 2011).
Corrosion Inhibition
In the field of material science, certain derivatives of 4-methylbenzenesulfonate, such as 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, have shown promising results as corrosion inhibitors for metals like aluminum in acidic environments. These compounds have demonstrated the ability to adhere to metal surfaces and significantly reduce corrosion rates (Ehsani, Moshrefi, & Ahmadi, 2015).
Fluorescent Labeling in Analytical Chemistry
In analytical chemistry, 2-(7H-dibenzo[a,g]carbazol-7-yl)ethyl 4-methylbenzenesulfonate (DBCETS) has been used as a fluorescent labeling reagent. It offers high detection sensitivity and selectivity for bile acid and free fatty acid in human serum, enhancing the capabilities of high-performance liquid chromatography with fluorescence detection (Li et al., 2012).
Antitumor and Tubulin Polymerization Inhibition
Dihydrobenzofuran lignans and related compounds have been evaluated for their potential antitumor activity. Some of these compounds showed significant activity against leukemia and breast cancer cell lines and were found to inhibit tubulin polymerization, a critical process in mitosis, indicating their potential as antimitotic and antitumor agents (Pieters et al., 1999).
Mécanisme D'action
- Benzofuran derivatives, like our compound, have been associated with various biological activities, including nerve growth factor activation, anti-inflammatory effects, antioxidant properties, and anticancer activity .
- Experimental studies and computational modeling can provide insights into the exact mode of action .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-13-2-5-16(6-3-13)22(18,19)21-11-8-14-4-7-17-15(12-14)9-10-20-17/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSYGFCWXQFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


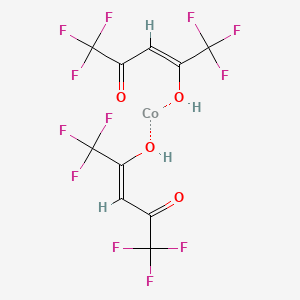
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate](/img/structure/B1644339.png)


![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)
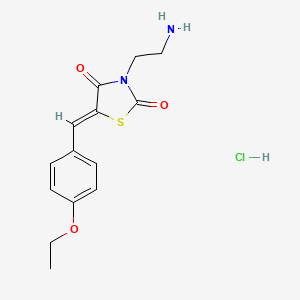
![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)
